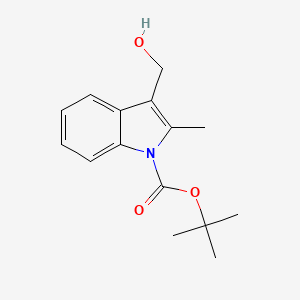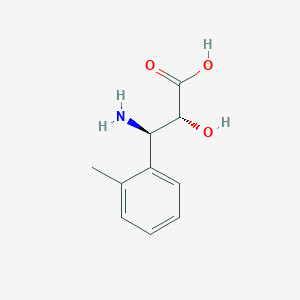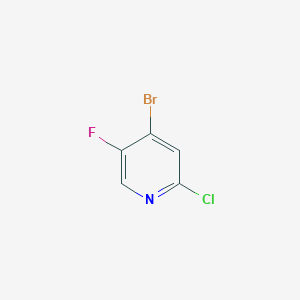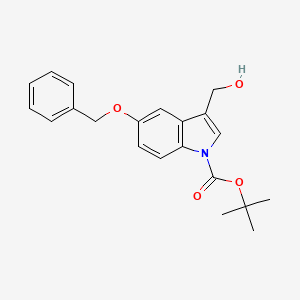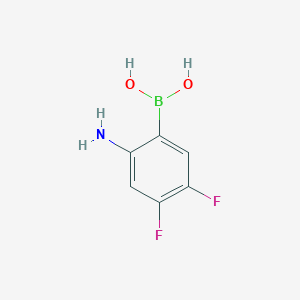
(2-アミノ-4,5-ジフルオロフェニル)ボロン酸
概要
説明
“(2-Amino-4,5-difluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO2 . It is related to other difluorophenylboronic acids, such as 3,4-Difluorophenylboronic acid and 3,5-Difluorophenylboronic acid .
Synthesis Analysis
The synthesis of “(2-Amino-4,5-difluorophenyl)boronic acid” and related compounds often involves Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Amino-4,5-difluorophenyl)boronic acid” consists of a phenyl ring (C6H3) with two fluorine atoms (F2), a boronic acid group (B(OH)2), and an amino group (NH2) attached . The exact mass is 173.04600 .Chemical Reactions Analysis
“(2-Amino-4,5-difluorophenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . This involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .科学的研究の応用
センシングアプリケーション
(2-アミノ-4,5-ジフルオロフェニル)ボロン酸を含むボロン酸は、センシングアプリケーションを含むさまざまな研究分野でますます利用されています . それらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションにおける有用性を生み出します . これらのアプリケーションは、均一アッセイまたは不均一検出とすることができます .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングを含むさまざまな分野での利用が可能になります . これは、さまざまな方法で検出できる生物学的分子にラベルを付けるためにボロン酸を使用することを伴います .
タンパク質の操作と修飾
ボロン酸は、タンパク質の操作と修飾に使用されてきました . これは、さまざまな研究および治療用途で役立つ可能性のあるタンパク質の構造または機能を変えるためにボロン酸を使用することを伴います .
分離技術
ボロン酸は、分離技術で使用されてきました . これは、ボロン酸との相互作用に基づいて、さまざまな種類の分子を分離するためにボロン酸を使用することを伴います .
治療薬開発
ボロン酸は、治療薬の開発に使用されてきました . これは、さまざまな疾患に対する新しい薬物または治療法を作成するためにボロン酸を使用することを伴います .
鈴木・宮浦カップリング
(2-アミノ-4,5-ジフルオロフェニル)ボロン酸は、鈴木・宮浦カップリング反応における試薬として使用できます . これは、有機化学で広く使用されている炭素-炭素結合形成反応の一種です .
有機半導体の合成
(2-アミノ-4,5-ジフルオロフェニル)ボロン酸は、有機半導体で適用可能な2,6-ジフルオロ化オリゴフェニルの合成のための重要な中間体である4-ブロモ-2,3',5',6-テトラフルオロビフェニルを調製するために使用できます .
強力なTGR5アゴニストの合成
(2-アミノ-4,5-ジフルオロフェニル)ボロン酸は、4-フェニルピリジン系強力なTGR5アゴニストの合成のための重要な中間体であるエチル4-(2,6-ジフルオロフェニル)ニコチネートを調製するために使用できます . これらのアゴニストは、さまざまな治療用途で使用できます .
作用機序
Target of Action
(2-Amino-4,5-difluorophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, (2-Amino-4,5-difluorophenyl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Following this, in the transmetalation step, the (2-Amino-4,5-difluorophenyl)boronic acid transfers its organic group from boron to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (2-Amino-4,5-difluorophenyl)boronic acid participates, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared .
Result of Action
The result of the action of (2-Amino-4,5-difluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biaryl compounds, which have applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of (2-Amino-4,5-difluorophenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Furthermore, the reaction should be carried out in a suitable solvent to ensure the solubility of the reagents . It’s also important to note that safety precautions should be taken when handling this compound, as it can be harmful if inhaled, or if it comes into contact with skin .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
(2-Amino-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are crucial for the stability and reactivity of the compound in biochemical processes .
Cellular Effects
The effects of (2-Amino-4,5-difluorophenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, (2-Amino-4,5-difluorophenyl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of (2-Amino-4,5-difluorophenyl)boronic acid involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. These interactions often result in changes in enzyme conformation, leading to altered catalytic activity. Furthermore, (2-Amino-4,5-difluorophenyl)boronic acid can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4,5-difluorophenyl)boronic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Amino-4,5-difluorophenyl)boronic acid remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Amino-4,5-difluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
(2-Amino-4,5-difluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. The interactions between (2-Amino-4,5-difluorophenyl)boronic acid and metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of (2-Amino-4,5-difluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of (2-Amino-4,5-difluorophenyl)boronic acid are essential for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of (2-Amino-4,5-difluorophenyl)boronic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of (2-Amino-4,5-difluorophenyl)boronic acid is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
特性
IUPAC Name |
(2-amino-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCINIFZJCMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1N)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660501 | |
| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-14-7 | |
| Record name | B-(2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
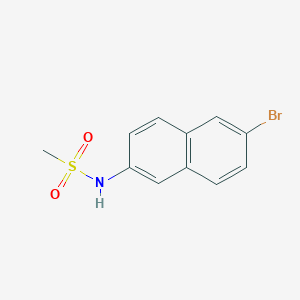
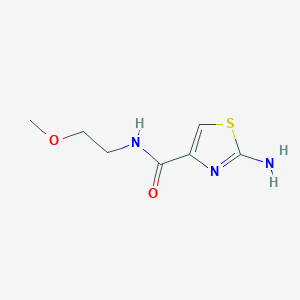
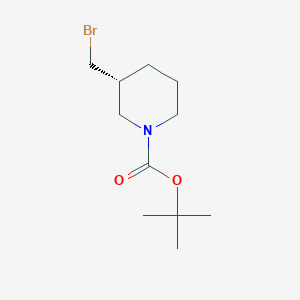
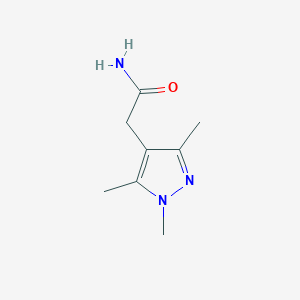

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)


